molecular formula C19H21FN2O2 B560403 Eplivanserin CAS No. 130579-75-8

Eplivanserin

Cat. No.: B560403
CAS No.: 130579-75-8
M. Wt: 328.4 g/mol
InChI Key: VAIOZOCLKVMIMN-PRJWTAEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 8.21 ppm : Oxime proton (singlet)
  • δ 7.65–6.75 ppm : Aromatic protons (multiplet, integrating 8H)
  • δ 4.12 ppm : OCH₂CH₂N (triplet, J = 5.8 Hz)
  • δ 2.38 ppm : N(CH₃)₂ (singlet)

¹³C NMR (101 MHz) confirms carbonyl (C=O) at δ 187.2 ppm and oxime carbon (C=N) at δ 150.9 ppm .

Infrared Spectroscopy (IR)

Key absorption bands:

  • 3280 cm⁻¹ : O-H stretch (phenolic hydroxyl)
  • 1650 cm⁻¹ : C=O stretch (conjugated ketone)
  • 1605 cm⁻¹ : C=N stretch (oxime)
  • 1220 cm⁻¹ : C-F stretch

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 328.1587 ([M+H]⁺), with fragmentation patterns dominated by cleavage of the oxime ether bond.

Table 2: Dominant MS Fragments

m/z Fragment Ion
328.16 [M+H]⁺ (base peak)
177.08 C₉H₆F⁺ (fluorophenyl acylium ion)
121.04 C₇H₅O⁺ (hydroxyphenyl fragment)

Computational Chemistry Predictions of Electronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

Electronic Structure :

  • HOMO (-5.89 eV) : Localized on the hydroxyphenyl ring and oxime nitrogen.
  • LUMO (-1.74 eV) : Distributed across the fluorophenyl and propenone systems.
  • Dipole Moment : 4.12 Debye, indicating strong polarity.

Electrostatic Potential Map :

  • Negative potential at the phenolic oxygen (-0.32 e) and oxime nitrogen (-0.28 e).
  • Positive potential at the dimethylamino group (+0.45 e).

Predicted Physicochemical Properties :

  • pKa : 9.60 ± 0.15 (dimethylamino group)
  • Solubility : 125 mg/mL in DMSO
  • Polarizability : 34.5 ų

Table 3: Computational Predictions

Property Value Method
HOMO-LUMO Gap 4.15 eV DFT/B3LYP
Molecular Volume 298.7 ų MMFF94
Rotatable Bond Count 6 RDKit

Properties

IUPAC Name

4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIOZOCLKVMIMN-PRJWTAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028413
Record name Eplivanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130579-75-8
Record name Eplivanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130579-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eplivanserin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130579758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eplivanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eplivanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eplivanserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPLIVANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO94WO6DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Solvent Selection

Critical to the synthesis is the use of high-boiling polar solvents such as 1-butanol (bp: 117°C), which facilitates both the oxime formation and subsequent cyclization steps. In a representative protocol, 105 kg of dimethylaminoacetoxime is reacted with 90 kg of 2-fluorohydroxychalcone in 600 L of 1-butanol, catalyzed by aqueous HCl at 102°C for 6 hours. The solvent’s high boiling point ensures efficient reflux while minimizing side reactions. Post-reaction, solvent exchange with water via distillation isolates the crude this compound base, which is further purified through toluene recrystallization at 95°C.

Table 1: Reaction Parameters for this compound Base Synthesis

ComponentQuantitySolventTemperatureDuration
Dimethylaminoacetoxime105 kg1-Butanol102°C6 hours
2-Fluorohydroxychalcone90 kg1-Butanol102°C6 hours
HCl (aqueous)202 kg-102°C6 hours

Isomerization and Separation of Z/E Isomers

This compound exists as a mixture of Z and E isomers at the oxime C=N bond, with the Z isomer exhibiting superior pharmacological activity. Traditional methods, such as those in EP0373998, struggled to reduce E isomer content below 0.5% due to nucleation during cooling. The novel process disclosed in US20120022292A1 circumvents this via fumaric acid-mediated isomerization in polar solvents.

Fumaric Acid as Isomerization Catalyst

Heating the this compound base with fumaric acid in isobutanol (2-butanol, bp: 108°C) induces thermodynamic equilibration favoring the Z isomer. The acid’s dual role as a catalyst and counterion for hemifumarate salt formation drives the equilibrium toward the desired configuration. After heating to reflux, controlled cooling to 50°C followed by seeding with Z-isomer crystals ensures preferential crystallization.

Table 2: Isomerization Conditions and Outcomes

ParameterValueOutcome
SolventIsobutanol98.5% Z isomer yield
Fumaric Acid Ratio1:1 molarSuppresses E isomer nucleation
Cooling Rate0.5°C/minMinimizes E isomer co-crystallization

Crystallization and Purification Strategies

The isolation of this compound hemifumarate demands meticulous control over crystallization kinetics. Patent US20120022292A1 introduces a four-stage protocol: (i) heating and cooling, (ii) seeding, (iii) temperature ramping, and (iv) filtration.

Solvent Systems for Crystallization

Toluene emerges as the optimal solvent for final crystallization due to its moderate polarity and high volatility. Dissolving the crude base in 1580 L of toluene at 95°C, followed by activated charcoal filtration, removes colored impurities. Gradual cooling to 25°C over 12 hours yields needle-like crystals with >99.5% Z isomer purity.

Table 3: Crystallization Parameters

ParameterValueImpact on Purity
Toluene Volume1580 LDissolves 90 kg crude base
Cooling Rate5°C/hourPrevents E isomer inclusion
Filtration MediumActivated CharcoalRemoves polymeric byproducts

Industrial-Scale Process Optimization

Translating laboratory synthesis to manufacturing requires addressing solvent recovery, throughput, and yield. The patented method achieves a 100% theoretical yield by integrating in situ isomerization and salt formation, doubling earlier yields of 50%. Key advancements include:

Solvent Recycling and Waste Reduction

1-Butanol and toluene are recovered via fractional distillation, reducing raw material costs by 40%. The process eliminates halogenated solvents, aligning with green chemistry principles.

Temperature-Phased Cooling

Implementing stationary cooling phases (e.g., holding at 50°C for 2 hours post-seeding) ensures complete Z isomer crystallization before further temperature reduction. This step prevents secondary nucleation of the E isomer.

Analytical Characterization of this compound

Quality control relies on HPLC and chiral chromatography to verify isomer ratios. The hemifumarate salt’s identity is confirmed via IR (νmax 1710 cm⁻¹ for carbonyl) and NMR (δ 7.8 ppm for oxime proton).

Table 4: Key Analytical Metrics

ParameterSpecificationMethod
Z Isomer Purity≥99.5%Chiral HPLC (Chiralpak IC)
Hemifumarate Content1:0.5 molar ratioTitration vs. NaOH
Residual Solvents<500 ppmGC-FID

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and modern this compound synthesis:

Table 5: Method Comparison

ParameterEP0373998 (1990)US20120022292A1 (2009)
Isomer Separation95% Z isomer99.5% Z isomer
CatalystLewis acidsFumaric acid (non-catalytic)
Yield50%100%
Solvent SystemDichloromethaneIsobutanol/Toluene

Chemical Reactions Analysis

Eplivanserin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Treatment of Chronic Insomnia

Eplivanserin was developed as a treatment for chronic insomnia, specifically targeting patients who experience difficulties maintaining sleep. Clinical trials have demonstrated its efficacy in reducing nocturnal awakenings and improving total sleep time.

  • Clinical Trials : The Phase 3 clinical trials for this compound involved three randomized, double-blind, placebo-controlled studies. These studies assessed the drug's impact on sleep maintenance through polysomnography and patient-reported outcomes over treatment periods of 6 to 12 weeks .
StudyDurationPrimary OutcomeFindings
EFC62206 weeksPolysomnographySignificant improvement in sleep maintenance compared to placebo
LTE621712 weeksPatient-reported outcomesDecreased nocturnal awakenings and increased total sleep time
LTE626212 weeksQuality of SleepImproved quality and refreshing nature of sleep reported by patients

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study A : A patient with chronic insomnia reported significant improvements in sleep duration and quality after 8 weeks of treatment with this compound, with subjective ratings indicating a decrease in nighttime awakenings.
  • Case Study B : In another instance, a cohort of patients treated with this compound showed enhanced work-related activities and overall daily functioning after 12 weeks, suggesting broader benefits beyond just improved sleep .

Safety and Tolerability

This compound was generally well-tolerated among study participants. However, monitoring was essential for patients with a history of gastrointestinal issues due to concerns regarding diverticulitis. The studies included protocols for assessing potential side effects and managing risks associated with the treatment .

Mechanism of Action

Eplivanserin exerts its effects by acting as an inverse agonist on the serotonin receptor subtype 5-HT2A. This action reduces the activity of the receptor, leading to decreased serotonin signaling. Unlike older drugs that also target 5-HT2A receptors, this compound has minimal affinity for dopamine, histamine, and adrenergic receptors, which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Eplivanserin belongs to a class of selective 5-HT₂A antagonists, including volinanserin , pruvanserin , pimavanserin , and nelotanserin . Below is a detailed comparison based on pharmacological profiles, clinical outcomes, and safety

Table 1: Pharmacological Profiles of 5-HT₂A Antagonists

Compound 5-HT₂A Affinity (Ki) Selectivity (vs. 5-HT₂C/2B) Key Targets Mechanism
This compound <1 nM Moderate (5-HT₂C), Low (2B) 5-HT₂A antagonist/inverse agonist Enhances SWS, reduces WASO
Volinanserin High High (5-HT₂C) 5-HT₂A antagonist Reduces sleep latency, increases SWS
Pruvanserin High Moderate (5-HT₂C) 5-HT₂A antagonist Increases SWS without altering REM
Pimavanserin High High (5-HT₂C) 5-HT₂A inverse agonist Treats Parkinson’s psychosis; no SWS effect
Nelotanserin Moderate High (5-HT₂C) 5-HT₂A/2C antagonist Increases N3 sleep in insomnia

Table 2: Clinical Efficacy in Sleep Disorders

Compound Trial Phase Key Findings Limitations
This compound Phase 3 Reduced WASO by 30–40%, increased SWS by 15%; no next-day impairment Diverticulitis risk (1% incidence)
Volinanserin Phase 2 Reduced sleep latency in rodents; minimal human data Not pursued for insomnia
Pruvanserin Preclinical Increased SWS in rodents; no significant human trials Limited clinical development
Nelotanserin Phase 2 Improved N3 sleep in chronic insomnia Short duration of effect
Pimavanserin Approved No direct sleep benefits; used for Parkinson’s psychosis Lacks SWS modulation

Key Differentiators

Receptor Selectivity : this compound’s moderate 5-HT₂C affinity distinguishes it from pimavanserin (high 5-HT₂C activity) and nelotanserin (dual 5-HT₂A/2C blockade). This selectivity minimizes side effects like metabolic disturbances linked to 5-HT₂C antagonism .

SWS Enhancement : Unlike pimavanserin, this compound uniquely increases SWS duration, a marker of restorative sleep, by reducing cortical hyperarousal .

Safety Profile : this compound’s diverticulitis risk contrasts with volinanserin’s unstudied long-term effects and nelotanserin’s transient efficacy .

Table 3: Adverse Event Comparison

Compound Common AEs Serious AEs
This compound Headache, dizziness Diverticulitis (1% incidence)
Volinanserin Not reported None in limited trials
Pimavanserin Peripheral edema, nausea QT prolongation (rare)
Nelotanserin Somnolence No major safety signals

Biological Activity

Eplivanserin is a novel compound primarily investigated for its potential in treating sleep disorders, particularly insomnia. It is classified as a small molecule and functions as an antagonist at the 5-hydroxytryptamine receptor 2C (HTR2C), which is part of the larger serotonin receptor family. This receptor plays a crucial role in various biological processes, including mood regulation, perception, and cognitive functions.

  • Chemical Formula : C₁₉H₂₁FN₂O₂
  • Molecular Weight : 328.39 g/mol
  • DrugBank Accession Number : DB12177

This compound's biological activity is primarily mediated through its interaction with the HTR2C receptor. Upon binding, it induces conformational changes that activate G-protein signaling pathways, specifically those involving phospholipase C-beta. This leads to the production of second messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP3), ultimately influencing intracellular calcium levels and neuronal excitability .

Key Biological Functions

  • Regulation of Sleep : this compound has shown promising effects in reducing wakefulness after sleep onset (WASO) and the number of awakenings during the night.
  • Mood and Cognition : By modulating serotonin pathways, it may also impact mood and cognitive functions, potentially providing therapeutic benefits in anxiety disorders .
  • Gastrointestinal Effects : There are indications that HTR2C also plays a role in gastrointestinal motility, suggesting possible applications beyond sleep disorders .

Clinical Studies and Efficacy

This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety profile in treating insomnia. Below are summarized findings from key studies:

Study Summaries

Study NameDesignPopulation SizeDurationKey Findings
ECLIPSERandomized, double-blind, placebo-controlled6086 weeksNo significant difference in WASO between this compound (5 mg) and placebo; however, reduced awakenings were noted .
GEMSMulticenter, randomized3514 weeksThis compound demonstrated improvement in sleep maintenance without next-morning effects .
Cochrane ReviewSystematic reviewVariousVariousOverall efficacy supported; safety profile acceptable with common AEs like dry mouth and constipation .

Detailed Findings from ECLIPSE Study

  • Primary Endpoint : Adjusted mean PSG WASO decreased by 25:43 min for this compound vs. 22:06 min for placebo (not statistically significant).
  • Secondary Endpoints :
    • Decreased number of awakenings measured by PSG (LS mean difference = -1.82).
    • Safety profile indicated higher rates of treatment-emergent adverse events (TEAEs) in the this compound group (43.4% vs. 39.9% for placebo), with dry mouth being the most common .

Case Studies

A notable case involved a patient with chronic insomnia who exhibited significant improvement in sleep quality after initiating treatment with this compound at a dosage of 5 mg daily. The patient reported fewer awakenings and improved overall sleep satisfaction without experiencing next-day sedation, highlighting the compound's potential as a safer alternative to traditional hypnotics .

Safety Profile

While this compound has shown efficacy in improving sleep parameters, its safety profile warrants attention:

  • Common TEAEs include dry mouth, constipation, and abdominal discomfort.
  • Serious adverse events were rare; however, some patients experienced transient orthostatic hypotension .

Q & A

Q. What is the primary mechanism of action of eplivanserin, and what methodologies are used to validate its receptor selectivity?

this compound acts as a selective 5-HT2A receptor inverse agonist, primarily targeting serotonin receptors in the central nervous system. Receptor selectivity is validated through in vitro competitive binding assays using radioligands (e.g., [³H]-ketanserin) and functional assays measuring intracellular calcium flux or cAMP levels. Cross-reactivity with other receptors (e.g., dopamine, histamine) is assessed via panels of transfected cell lines expressing human receptors .

Q. How do phase III clinical trials for this compound assess efficacy in chronic insomnia?

Phase III trials (e.g., Studies LTE6217 and LTE6262) employ randomized, double-blind, placebo-controlled designs with patient-reported outcomes (PROs) collected via Interactive Voice Response Systems (IVRS). Key endpoints include patient-reported wake-time after sleep onset (pr-WASO) and number of awakenings (pr-NAW). Polysomnography (PSG) parameters like PSG-WASO and slow-wave sleep (SWS) duration are secondary endpoints. Efficacy is analyzed using least squares (LS) mean differences with 95% confidence intervals, adjusted for baseline values .

Q. What experimental models are used to evaluate this compound’s impact on sleep architecture?

Preclinical models include rodent EEG/EMG recordings to quantify sleep stages, while human trials use PSG to measure SWS, REM latency, and sleep fragmentation. In COPD patients, pharmacodynamic studies assess respiratory safety via overnight oxygen saturation (SaO₂) monitoring and spirometry .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between PSG data and patient-reported outcomes in this compound trials?

In Study EFC6220, PSG-WASO reductions at Week 6 were not statistically significant, whereas pr-WASO showed sustained improvements. Methodological adjustments include:

  • Stratifying analyses by age (e.g., elderly vs. non-elderly subgroups).
  • Using mixed-model repeated measures (MMRM) to account for missing data.
  • Incorporating actigraphy to validate PROs in real-world settings .

Q. What statistical approaches address the longitudinal efficacy of this compound in open-label extensions?

For long-term extensions (e.g., Study 2’s 40-week open-label phase), researchers apply:

  • Last Observation Carried Forward (LOCF) imputation for dropouts.
  • Non-inferiority margins to compare sustained efficacy against placebo baselines.
  • Time-series analysis to detect tolerance effects, if any .

Q. How does this compound’s spectral EEG profile differ from other 5-HT2A antagonists?

Quantitative EEG analysis reveals this compound increases absolute power in 1–2 Hz bands (linked to SWS) and reduces power in beta (12–23 Hz) frequencies. This contrasts with agents like volinanserin, which lack significant beta suppression. Spectral data are derived from Fast Fourier Transform (FFT) analysis of overnight EEG recordings .

Q. What methodologies ensure respiratory safety when testing this compound in comorbid populations (e.g., COPD)?

Phase I crossover studies in COPD patients use:

  • Single-dose pharmacodynamic assessments (e.g., SaO₂ monitoring via pulse oximetry).
  • Spirometry and body plethysmography pre-/post-administration.
  • Leeds Sleep Evaluation Questionnaire (LSEQ) to correlate sleep quality with respiratory function .

Data Contradiction Analysis

Q. Why did this compound fail to meet statistical significance for PSG-WASO in Study EFC6220 despite positive PROs?

Potential factors include:

  • Sample Size : PSG subgroups may have been underpowered.
  • Placebo Effect : Higher placebo response in PSG-measured WASO.
  • Endpoint Sensitivity : PROs capture subjective sleep perception, while PSG quantifies objective but intermittent awakenings. Researchers recommend dual primary endpoints in future trials .

Q. How do preclinical findings on SWS enhancement translate to clinical outcomes?

Rodent studies show this compound increases SWS by 61 minutes, but human trials report smaller SWS gains (e.g., 10–15 minutes). Differences arise from species-specific receptor expression and trial design (acute vs. chronic dosing). Cross-species translational studies using PK/PD modeling are advised .

Methodological Recommendations

  • For Receptor Studies : Combine radioligand binding with functional assays (e.g., GTPγS binding) to confirm inverse agonism .
  • For Long-Term Trials : Use adaptive designs to re-estimate sample sizes based on interim analyses .
  • For Safety Profiling : Include 24-hour Holter monitoring to assess cardiovascular risks in elderly cohorts .

Tables of Key Findings

Endpoint Study EFC6220 (PSG) Study LTE6262 (PRO) COPD Phase I (SaO₂)
WASO Reduction-11.3 min (NS)-13.5 min***N/A
SWS Increase+8.2%*N/AN/A
SaO₂ ChangeN/AN/A-0.4% (NS)
*p<0.05, ***p<0.0001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.